methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a bromine atom at the fourth position, a methyl group at the third position, and a carboxylate ester group at the second position
Scientific Research Applications
Synthesis and Reactivity
Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a versatile intermediate in organic synthesis. It has been used in the preparation and study of brominated pyrrole derivatives, demonstrating that the bromine group in these products is not easily displaced by nucleophiles, though it can be removed by catalytic hydrogenation (Anderson & Lee, 1965). Additionally, it serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing a strategy based on the 2H-azirine ring expansion (Khlebnikov et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, the compound has been involved in the synthesis of novel derivatives with potential therapeutic interest. For example, it has been used to create new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, which are considered interesting building blocks for accessing many nitrogen heterocycles (Rochais et al., 2004). Furthermore, it has facilitated the development of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents, indicating its value in creating compounds with antimicrobial activities (Hublikar et al., 2019).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate involves the bromination of 3-methyl-1H-pyrrole-2-carboxylate. The process typically includes the following steps:
Starting Material: 3-methyl-1H-pyrrole-2-carboxylate.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group at the third position can undergo oxidation to form corresponding aldehydes or
Properties
IUPAC Name |
methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBZIQHPQZDXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-09-3 | |
Record name | methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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